molecular formula C19H15NO3 B6415858 4-(3-Benzyloxyphenyl)nicotinic acid CAS No. 1262000-03-2

4-(3-Benzyloxyphenyl)nicotinic acid

Cat. No.: B6415858
CAS No.: 1262000-03-2
M. Wt: 305.3 g/mol
InChI Key: WNCYXMSNNPEGTI-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenyl)nicotinic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is a derivative of nicotinic acid, which is known for its various biological activities and roles in metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Benzyloxyphenyl)nicotinic acid typically involves the reaction of 3-benzyloxybenzaldehyde with nicotinic acid under specific conditions. The process often includes steps such as condensation, cyclization, and purification to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, can involve the oxidation of pyridine derivatives. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Benzyloxyphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the benzyloxy group to a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced to the aromatic ring through electrophilic substitution reactions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can have different biological and chemical properties .

Scientific Research Applications

4-(3-Benzyloxyphenyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of metabolic disorders.

    Industry: It is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with nicotinic acid receptors and other cellular proteins involved in metabolic processes.

    Pathways Involved: It influences pathways related to lipid metabolism, inflammation, and cellular signaling.

Comparison with Similar Compounds

    Nicotinic acid (Niacin): A well-known compound with similar structural features but different biological activities.

    Nicotinamide: Another derivative of nicotinic acid with distinct pharmacological properties.

    Nicotinamide riboside: A newer form of vitamin B3 with unique metabolic effects.

Uniqueness: 4-(3-Benzyloxyphenyl)nicotinic acid stands out due to its specific benzyloxy substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)18-12-20-10-9-17(18)15-7-4-8-16(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCYXMSNNPEGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692786
Record name 4-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-03-2
Record name 4-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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